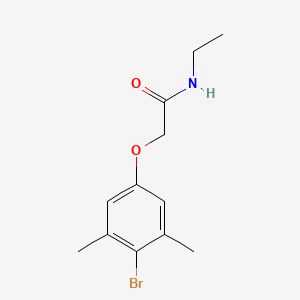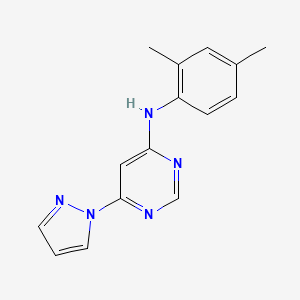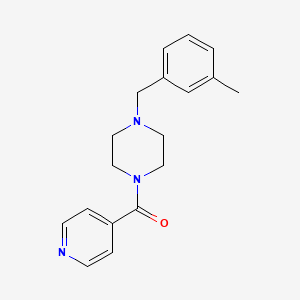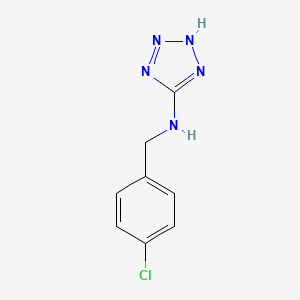
2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide, also known as BDEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In breast cancer cells, 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide has been shown to downregulate the expression of anti-apoptotic proteins and upregulate the expression of pro-apoptotic proteins. In plants, 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide has been shown to increase the activity of enzymes involved in photosynthesis and carbon metabolism.
Biochemical and Physiological Effects
2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide has been shown to have various biochemical and physiological effects. In breast cancer cells, 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide has been shown to induce DNA damage and cell cycle arrest. In plants, 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide has been shown to increase chlorophyll content and photosynthetic rate. In animals, 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide has been shown to have low acute toxicity and no mutagenic or genotoxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide has several advantages for lab experiments, including its low toxicity, easy synthesis, and potential applications in various fields. However, 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide also has limitations, such as its limited solubility in water and potential for degradation over time.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide. In medicine, further research could investigate the potential of 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide as a therapeutic agent for other types of cancer. In agriculture, further research could investigate the optimal dosage and application methods for 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide to maximize crop yield. In industry, further research could investigate the potential of 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide as a green alternative to traditional surfactants and corrosion inhibitors.
Conclusion
In conclusion, 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide and its applications in medicine, agriculture, and industry.
Synthesemethoden
The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide involves the reaction of 2-(4-bromo-3,5-dimethylphenoxy)acetic acid with N-ethylhydroxylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide has been studied for its potential applications in various scientific fields. In medicine, 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide has been shown to have antitumor activity against human breast cancer cells by inducing apoptosis and inhibiting cell proliferation. In agriculture, 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide has been investigated for its ability to enhance plant growth and improve crop yield. In industry, 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide has been used as a surfactant in the production of emulsions and as a corrosion inhibitor for metals.
Eigenschaften
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-4-14-11(15)7-16-10-5-8(2)12(13)9(3)6-10/h5-6H,4,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJYFKXMDMJUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=CC(=C(C(=C1)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793182 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5723054.png)



![6-chloro-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5723077.png)
![2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone](/img/structure/B5723082.png)

![N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide](/img/structure/B5723090.png)

![N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B5723134.png)


